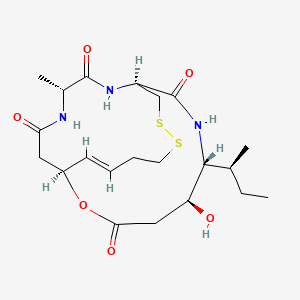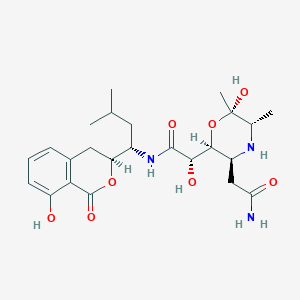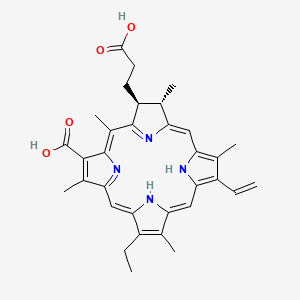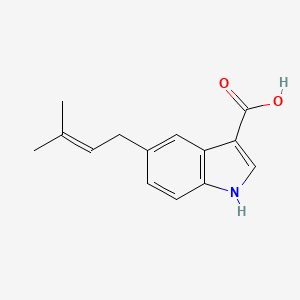
5-Dimethylallylindole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Dimethylallylindole-3-carboxylic acid is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Terpenoid Production by Actinomycetes Research has shown that 5-dimethylallylindole-3-carboxylic acid is produced by marine-derived Streptomyces sp. MS239 as a terpenoid. This compound was isolated alongside another terpenoid, A80915G-8″-acid, through a screening process aimed at identifying terpenoids produced by actinomycetes. The structural elucidation of these compounds was primarily conducted using NMR analyses (Motohashi et al., 2008).
Pseudo-Cross-Conjugated Mesomeric Betaines 1.2-Dimethylindazolium-3-carboxylates, related to 5-dimethylallylindole-3-carboxylic acid, are identified as pseudo-cross-conjugated mesomeric betaines (PCCMB) and derivatives of the indazole alkaloid Nigellicin. These compounds demonstrate the capacity to decarboxylate upon heating, leading to the formation of intermediary N-heterocyclic carbenes of indazole, which can undergo further reactions to form amidates. The study details the preparation of these compounds and explores their chemical behavior and potential applications (Schmidt et al., 2006).
Conformational and Spectroscopic Analysis A study provided a conformational and spectroscopic characterization of a structurally related compound, 5-methoxyindole-2-carboxylic acid (5-MeOICA). The analysis incorporated quantum chemical methods, FT-IR, FT-Raman spectroscopy, NMR, and UV absorption spectra to understand the compound's properties in-depth. This research offers insights into the molecular structure and electronic properties, which can be relevant for understanding the behavior of structurally related compounds like 5-dimethylallylindole-3-carboxylic acid (Cinar et al., 2015).
Novel Tryptophan Metabolism in Actinomycetes A study discovered a potential gene cluster responsible for the biosynthesis of a compound related to 5-dimethylallylindole-3-carboxylic acid, known as 5-dimethylallylindole-3-acetonitrile. This cluster is widely distributed among actinomycetes and represents a novel tryptophan metabolism route. The findings provided valuable insights into the biosynthesis of prenylated indole derivatives, expanding our understanding of the structural diversity of natural products produced by actinomycetes (Ozaki et al., 2013).
Propriétés
Nom du produit |
5-Dimethylallylindole-3-carboxylic acid |
|---|---|
Formule moléculaire |
C14H15NO2 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
5-(3-methylbut-2-enyl)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO2/c1-9(2)3-4-10-5-6-13-11(7-10)12(8-15-13)14(16)17/h3,5-8,15H,4H2,1-2H3,(H,16,17) |
Clé InChI |
QQVACXOIVZONIF-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=CC2=C(C=C1)NC=C2C(=O)O)C |
Synonymes |
5-dimethylallylindole-3-carboxylic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxacalix[4]arene](/img/structure/B1264315.png)
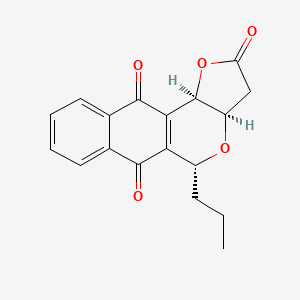
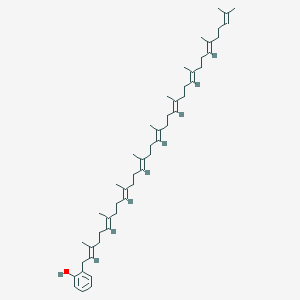
![(2s)-2-(4-Propoxy-3-{[({4-[(3s,5s,7s)-Tricyclo[3.3.1.1~3,7~]dec-1-Yl]phenyl}carbonyl)amino]methyl}benzyl)butanoic Acid](/img/structure/B1264321.png)
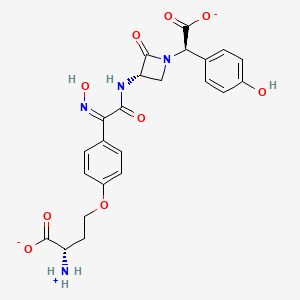
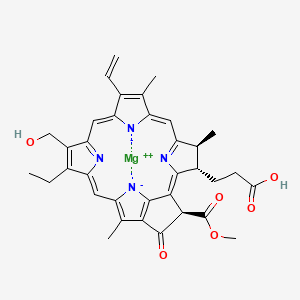
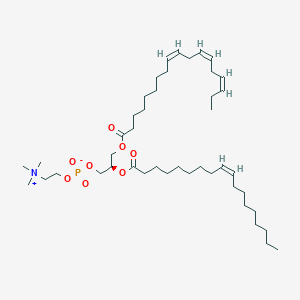

![(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[2-[3-(trifluoromethyl)phenyl]ethylamino]-1-propanol](/img/structure/B1264330.png)

